molecular formula C13H15N3O4 B11388150 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11388150
M. Wt: 277.28 g/mol
InChI Key: HBFRMUODOIOJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (also known as furazan) core substituted with an ethyl group at the 4-position. The compound’s structure combines a heterocyclic oxadiazole ring, known for metabolic stability and hydrogen-bonding capabilities, with a substituted phenoxy group that modulates lipophilicity and target interactions .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C13H15N3O4/c1-3-9-13(16-20-15-9)14-12(17)8-19-11-7-5-4-6-10(11)18-2/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

HBFRMUODOIOJEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The structure can be described as follows:

  • Chemical Formula : C14_{14}H16_{16}N2_{2}O3_{3}
  • IUPAC Name : this compound

The oxadiazole moiety contributes to its pharmacological properties, while the methoxyphenyl group enhances lipophilicity and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of oxadiazoles have shown significant activity against various pathogens, including bacteria and fungi. A study highlighted the efficacy of related compounds in inhibiting Mycobacterium tuberculosis (Mtb), with certain derivatives being 50-fold more active than standard treatments in infected macrophages .

Antidiabetic Potential

The compound's structural similarity to known acetyl-CoA carboxylase (ACC) inhibitors suggests potential antidiabetic activity. ACC plays a crucial role in fatty acid synthesis and is a target for managing metabolic disorders such as obesity and type 2 diabetes. Research has identified similar oxadiazole derivatives as dual modulators of ACC and peroxisome proliferator-activated receptors (PPARs), indicating their potential in treating metabolic syndrome .

Cytotoxicity and Cancer Research

In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, a recent investigation into benzodioxol derivatives revealed significant activity against multiple cancer types with IC50_{50} values ranging from 26 to 65 µM . This suggests that the oxadiazole scaffold may be leveraged for developing novel anticancer agents.

Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of oxadiazole derivatives, researchers synthesized several compounds and tested them against Mtb. The lead compound exhibited an IC50_{50} value significantly lower than existing treatments, demonstrating its potential as a new therapeutic agent .

Study 2: Dual ACC/PPAR Modulation

Another study evaluated the dual activity of oxadiazole-based compounds on ACC and PPAR pathways. The results indicated that certain compounds not only inhibited ACC but also activated PPARα/PPARδ, suggesting their utility in managing lipid metabolism disorders .

Data Tables

Activity IC50_{50} Value Target Reference
Antimicrobial (Mtb)< 1 µMMycobacterium tuberculosis
Antidiabetic (ACC Inhibition)0.85 µMAcetyl-CoA Carboxylase
Cytotoxicity (Cancer Cells)26–65 µMVarious cancer cell lines

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₈H₁₉N₃O₄
Molecular Weight : 341.36 g/mol
IUPAC Name : N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide

The compound features an oxadiazole ring, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole moieties. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines:

  • Study Findings : Compounds similar to this compound exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds with similar structural features demonstrate notable activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anti-Diabetic Potential

In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting that oxadiazole derivatives may possess anti-diabetic properties:

  • In Vivo Studies : Research utilizing Drosophila melanogaster models demonstrated that certain oxadiazole derivatives significantly lowered glucose levels, indicating potential for diabetes management .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes implicated in disease progression:

  • Enzyme Targets : Preliminary investigations suggest inhibition of acetylcholinesterase and other metabolic enzymes, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Insights

StudyFocusFindings
Anticancer ActivitySignificant PGIs against multiple cancer cell lines; apoptosis induction observed.
Anti-Diabetic EffectsCompounds lowered glucose levels in Drosophila models; potential for diabetes treatment.
Antimicrobial ActivityDemonstrated MIC values effective against E. coli and S. aureus.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 1,2,5-oxadiazole core and 2-methoxyphenoxy substituent. Key comparisons with analogs include:

Heterocyclic Core Modifications

1,3,4-Thiadiazole Analogs (): Compounds such as 5k, 5l, and 5m share the 2-methoxyphenoxy-acetamide group but replace the oxadiazole with a 1,3,4-thiadiazole ring. Impact: Thiadiazoles (sulfur-containing) generally exhibit lower metabolic stability compared to oxadiazoles (oxygen-containing) due to sulfur’s susceptibility to oxidation. For example, compound 5k (thiadiazole derivative) has a melting point of 135–136°C, while oxadiazole analogs (e.g., BH53184 in ) may exhibit higher thermal stability .

Phenoxy Substituent Variations

Methoxy vs. Alkyl/Chloro Substituents: BH53184 (): Features a 3,5-dimethylphenoxy group, increasing steric bulk and lipophilicity compared to the target compound’s 2-methoxy group. 5j (): Contains a 4-chlorobenzylthio group, introducing electron-withdrawing effects that may enhance reactivity .

Acetamide Linker Modifications

Hypoglycemic Derivatives (): Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides incorporate a thiazolidinedione moiety, which is critical for peroxisome proliferator-activated receptor (PPAR) modulation. The target compound lacks this group, suggesting divergent pharmacological targets .

Physicochemical Properties

The following table summarizes key structural and physical data for the target compound and analogs:

Compound ID/Name Heterocycle Phenoxy Substituent Melting Point (°C) Notable Properties/Activities
Target Compound 1,2,5-oxadiazole 2-methoxy N/A High predicted metabolic stability
5k () 1,3,4-thiadiazole 2-methoxy 135–136 Unspecified activity
BH53184 () 1,2,5-oxadiazole 3,5-dimethyl N/A Structural analog
D160-0070 () 1,2,5-oxadiazole 4-isopropyl N/A Screening compound
WH7 () 1,2,4-triazole 4-chloro-2-methyl N/A Synthetic auxin agonist
Compound 602 () Pyridine 4-chloro-3,5-dimethyl N/A Herbicidal activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.